molecular formula C16H16N2O3S B5706721 N-{4-[(4-nitrophenyl)sulfanyl]phenyl}butanamide

N-{4-[(4-nitrophenyl)sulfanyl]phenyl}butanamide

Cat. No.: B5706721
M. Wt: 316.4 g/mol
InChI Key: XYRQMYFSHWTCJM-UHFFFAOYSA-N
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Description

N-{4-[(4-nitrophenyl)sulfanyl]phenyl}butanamide is an organic compound characterized by the presence of a nitrophenyl group attached to a sulfanyl group, which is further connected to a phenyl ring and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-nitrophenyl)sulfanyl]phenyl}butanamide typically involves a multi-step process. One common method includes the reaction of 4-nitrothiophenol with 4-bromophenylbutanamide under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-nitrophenyl)sulfanyl]phenyl}butanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The sulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Nucleophiles such as alkyl halides, solvents like dimethylformamide.

    Oxidation: Hydrogen peroxide, acetic acid as solvent.

Major Products Formed

    Reduction: Formation of N-{4-[(4-aminophenyl)sulfanyl]phenyl}butanamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of N-{4-[(4-nitrophenyl)sulfonyl]phenyl}butanamide.

Scientific Research Applications

N-{4-[(4-nitrophenyl)sulfanyl]phenyl}butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{4-[(4-nitrophenyl)sulfanyl]phenyl}butanamide involves its interaction with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfanyl group can also participate in redox reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-nitrophenyl)sulfanyl]phenol
  • N-{4-[(4-nitrophenyl)sulfonyl]phenyl}nicotinamide
  • 2-(4-methylsulfonylphenyl)indole derivatives

Uniqueness

N-{4-[(4-nitrophenyl)sulfanyl]phenyl}butanamide stands out due to its combination of a nitrophenyl group, a sulfanyl group, and a butanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[4-(4-nitrophenyl)sulfanylphenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-2-3-16(19)17-12-4-8-14(9-5-12)22-15-10-6-13(7-11-15)18(20)21/h4-11H,2-3H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRQMYFSHWTCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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